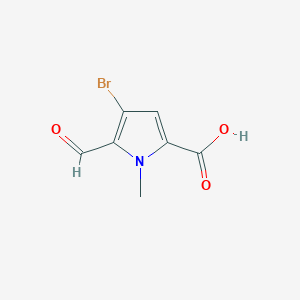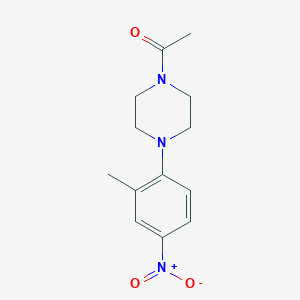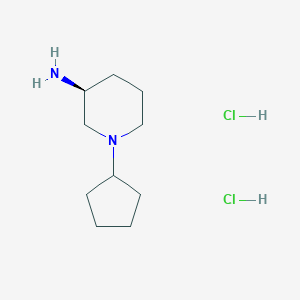
4-Fluoro-1-benzothiophene-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1-benzothiophene-7-carbonitrile is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the 4-position and a nitrile group at the 7-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and materials science due to their unique electronic properties and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-1-benzothiophene-7-carbonitrile involves the nucleophilic substitution of 2-fluorobenzonitrile with sulfur-containing nucleophiles. For instance, a one-step protocol using S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitrile in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (dimethyl sulfoxide) has been reported . This reaction proceeds efficiently under mild conditions, providing the desired product in good yields.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. Microwave-assisted synthesis is one such method, where 2-halobenzonitriles react with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures (around 130°C). This method offers rapid access to the compound with yields ranging from 58% to 96% .
化学反应分析
Types of Reactions
4-Fluoro-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at the 2- and 3-positions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in polar aprotic solvents (e.g., DMSO) are commonly used.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents in the presence of Lewis acids.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted benzothiophene derivatives.
Electrophilic Substitution: Formation of 2- or 3-substituted benzothiophene derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced thiophene derivatives.
科学研究应用
4-Fluoro-1-benzothiophene-7-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Utilized in the fabrication of organic field-effect transistors (OFETs) and corrosion inhibitors.
作用机制
The mechanism of action of 4-Fluoro-1-benzothiophene-7-carbonitrile largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as kinases, disrupting their activity and thereby exerting therapeutic effects. The fluorine and nitrile substituents enhance its binding affinity and specificity towards these targets, making it a valuable scaffold for drug development .
相似化合物的比较
Similar Compounds
- 4-Chloro-1-benzothiophene-7-carbonitrile
- 4-Bromo-1-benzothiophene-7-carbonitrile
- 4-Methyl-1-benzothiophene-7-carbonitrile
Uniqueness
4-Fluoro-1-benzothiophene-7-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine substituent also improves the compound’s metabolic stability and bioavailability, making it a preferred choice in drug design .
属性
IUPAC Name |
4-fluoro-1-benzothiophene-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXDVYLMXJTGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2905354.png)

![3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine](/img/structure/B2905356.png)


![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)
![2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2905366.png)


![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2905370.png)
